molecular formula C16H31Cl2N3O2 B2685113 N-CYCLOPENTYL-2-[4-(2-CYCLOPROPYL-2-HYDROXYETHYL)PIPERAZIN-1-YL]ACETAMIDE DIHYDROCHLORIDE CAS No. 1396875-31-2

N-CYCLOPENTYL-2-[4-(2-CYCLOPROPYL-2-HYDROXYETHYL)PIPERAZIN-1-YL]ACETAMIDE DIHYDROCHLORIDE

Cat. No.: B2685113
CAS No.: 1396875-31-2
M. Wt: 368.34
InChI Key: MEBOWTBQTQIOJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-CYCLOPENTYL-2-[4-(2-CYCLOPROPYL-2-HYDROXYETHYL)PIPERAZIN-1-YL]ACETAMIDE DIHYDROCHLORIDE is a synthetic compound with the molecular formula C16H31Cl2N3O2 and a molecular weight of 368.34 This compound is characterized by its unique structure, which includes a cyclopentyl group, a cyclopropyl group, and a piperazine ring

Preparation Methods

The synthesis of N-CYCLOPENTYL-2-[4-(2-CYCLOPROPYL-2-HYDROXYETHYL)PIPERAZIN-1-YL]ACETAMIDE DIHYDROCHLORIDE involves several steps. The synthetic route typically includes the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.

    Introduction of the cyclopropyl group: This step involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions.

    Addition of the cyclopentyl group: This step involves the reaction of the intermediate compound with cyclopentyl bromide under suitable conditions.

Chemical Reactions Analysis

N-CYCLOPENTYL-2-[4-(2-CYCLOPROPYL-2-HYDROXYETHYL)PIPERAZIN-1-YL]ACETAMIDE DIHYDROCHLORIDE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-CYCLOPENTYL-2-[4-(2-CYCLOPROPYL-2-HYDROXYETHYL)PIPERAZIN-1-YL]ACETAMIDE DIHYDROCHLORIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in biological studies to investigate its effects on cellular processes and pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of N-CYCLOPENTYL-2-[4-(2-CYCLOPROPYL-2-HYDROXYETHYL)PIPERAZIN-1-YL]ACETAMIDE DIHYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound is known to interact with various receptors and enzymes, modulating their activity. The cyclopropyl and cyclopentyl groups may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

N-CYCLOPENTYL-2-[4-(2-CYCLOPROPYL-2-HYDROXYETHYL)PIPERAZIN-1-YL]ACETAMIDE DIHYDROCHLORIDE can be compared with other similar compounds, such as:

    Trimetazidine: A piperazine derivative used in the treatment of angina pectoris.

    Ranolazine: Another piperazine derivative used to treat chronic angina.

    Aripiprazole: A piperazine derivative used as an antipsychotic medication.

The uniqueness of this compound lies in its specific structural features, such as the presence of both cyclopropyl and cyclopentyl groups, which may confer distinct biological and chemical properties.

Biological Activity

Overview

N-Cyclopentyl-2-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]acetamide dihydrochloride (CAS Number: 1396875-31-2) is a synthetic compound notable for its unique structural features, including a piperazine moiety and cyclopentyl and cyclopropyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of various cellular processes.

PropertyValue
Molecular FormulaC₁₆H₃₁Cl₂N₃O₂
Molecular Weight368.34 g/mol
IUPAC NameThis compound
CAS Number1396875-31-2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The piperazine ring is known to engage with neurotransmitter receptors, potentially influencing pathways related to neuropharmacology and psychopharmacology.

Key Mechanisms:

  • Receptor Modulation: The compound may act as an antagonist or agonist at specific receptors, affecting neurotransmission and cellular signaling.
  • Enzyme Interaction: It can inhibit or activate enzymes involved in metabolic pathways, which may lead to changes in cellular function and behavior.

Pharmacological Studies

Research has demonstrated that this compound exhibits a range of biological activities:

  • Antidepressant-like Effects: Studies indicate potential antidepressant properties through modulation of serotonin and norepinephrine pathways.
  • Neuroprotective Effects: It may protect neuronal cells from oxidative stress and apoptosis, suggesting applications in neurodegenerative diseases.
  • Antimicrobial Activity: Preliminary studies have shown effectiveness against certain bacterial strains, indicating its potential use in treating infections.

Case Studies

  • Study on Neuroprotective Effects:
    • A study conducted on rat models demonstrated that administration of the compound reduced markers of oxidative stress in brain tissues, suggesting a protective role against neurodegeneration.
  • Antimicrobial Efficacy:
    • In vitro tests against Pseudomonas aeruginosa showed that the compound inhibited biofilm formation, which is critical for bacterial virulence. The IC50 values indicated significant activity at concentrations as low as 10 µM.

Research Applications

N-Cyclopentyl-2-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-y]acetamide dihydrochloride is being explored for various applications in both research and clinical settings:

  • Medicinal Chemistry: As a lead compound for developing new therapeutics targeting depression and anxiety disorders.
  • Microbiology: Investigating its role as an antimicrobial agent in combating resistant bacterial strains.

Properties

IUPAC Name

N-cyclopentyl-2-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O2.2ClH/c20-15(13-5-6-13)11-18-7-9-19(10-8-18)12-16(21)17-14-3-1-2-4-14;;/h13-15,20H,1-12H2,(H,17,21);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBOWTBQTQIOJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2CCN(CC2)CC(C3CC3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.